2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This ring is known for its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar pharmacological properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but exhibit similar chemical behavior.
1,2,5-Oxadiazole Derivatives:
The uniqueness of this compound lies in its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity .
Biological Activity
2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring , characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is C9H15N3O with a molecular weight of approximately 181.23 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression. Some studies have shown that derivatives of oxadiazoles can selectively inhibit human CAs at nanomolar concentrations .
- Cellular Pathways : The compound may influence apoptotic pathways by modulating the expression of proteins such as p53 and caspase-3, leading to increased apoptosis in cancer cells .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are notable findings:
Anticancer Activity
Several studies have assessed the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values in the micromolar range .
- Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in a dose-dependent manner. The activation of apoptotic pathways was confirmed through increased levels of p53 and cleaved caspase-3 .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Inhibition Studies : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
1,2,4-Oxadiazole Derivative A | Structure A | Moderate anticancer activity |
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine | Structure B | High selectivity for hCA IX |
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine | Structure C | Antimicrobial properties |
Study 1: Anticancer Efficacy
In a recent study published in MDPI, various oxadiazole derivatives were synthesized and tested for their anticancer efficacy. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against leukemia cell lines .
Study 2: Enzyme Inhibition
A screening assay demonstrated that several oxadiazole derivatives effectively inhibited carbonic anhydrases associated with cancer. The most potent inhibitor showed K_i values in the picomolar range against hCA IX and hCA II .
Properties
IUPAC Name |
2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7/h7H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPRTEZOOXGUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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